2-Vinyl-1,3-dioxolane

Hydrolytic Stability Emulsion Polymerization Radical Ring-Opening Polymerization

Researchers seeking degradable polymers for aqueous systems face monomer hydrolysis limitations. 2-Vinyl-1,3-dioxolane solves this with superior hydrolytic stability vs. cyclic ketene acetals, enabling radical ring-opening emulsion polymerization for cleavable backbone incorporation. • Enables waterborne degradable coatings, adhesives & sealants • Dual polymerization mechanism (radical: Tm ~70°C; cationic: softening ~120°C) enables thermal property tuning • 98% purity; research-scale (1-25 mL) and bulk (200 kg) packaging available.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 3984-22-3
Cat. No. B1585387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinyl-1,3-dioxolane
CAS3984-22-3
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC=CC1OCCO1
InChIInChI=1S/C5H8O2/c1-2-5-6-3-4-7-5/h2,5H,1,3-4H2
InChIKeyKKBHSBATGOQADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinyl-1,3-dioxolane Monomer Overview


2-Vinyl-1,3-dioxolane (CAS 3984-22-3), also known as acrolein ethylene acetal, is a cyclic vinyl acetal (CVA) monomer with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . It is a colorless liquid characterized by a vinyl group attached to a 1,3-dioxolane ring, with a boiling point of 115–116 °C, a density of 1.001 g/mL at 25 °C, and a refractive index n20/D of 1.4300 . This compound serves as a versatile intermediate in organic synthesis and as a monomer for polymerization, enabling the preparation of polymers with tailored properties [1].

Polymer synthesis Enables both vinyl-addition and ring-opening pathways
Aqueous emulsion Hydrolysis-robust monomer for waterborne radical polymerization
Protecting group Aldehyde protection with tunable hydrogenolysis kinetics

Why 2-Vinyl-1,3-dioxolane Cannot Be Substituted


2-Vinyl-1,3-dioxolane possesses a unique combination of structural features that differentiate it from closely related cyclic acetals. Its five-membered 1,3-dioxolane ring, bearing a vinyl group at the 2-position, confers a distinct reactivity profile during polymerization, including the ability to undergo concurrent vinyl-addition and ring-opening mechanisms [1]. In contrast, the six-membered analog 2-vinyl-1,3-dioxane exhibits different anionic polymerizability [2], while alkyl-substituted variants like 2-vinyl-4-methyl-1,3-dioxolane demonstrate markedly altered hydrogenolysis kinetics [3]. Furthermore, 2-vinyl-1,3-dioxolane shows improved hydrolytic stability compared to cyclic ketene acetals (CKAs), which are highly sensitive to hydrolysis and unsuitable for aqueous emulsion polymerization [4]. These quantified differences render simple substitution unreliable; each structural modification fundamentally alters the monomer's polymerization behavior, polymer architecture, and ultimate material properties. The following evidence establishes the specific, quantifiable advantages of 2-vinyl-1,3-dioxolane over its closest analogs.

2-Vinyl-1,3-dioxane Six-membered analog exhibits different anionic polymerizability, may alter polymer architecture
Alkyl-substituted analogs Markedly slower hydrogenolysis limits deprotection efficiency
Cyclic ketene acetals High hydrolysis sensitivity prevents aqueous emulsion polymerization

Quantitative Evidence for 2-Vinyl-1,3-dioxolane


Hydrolytic Stability for Aqueous Emulsion Polymerization

2-Vinyl-1,3-dioxolane belongs to the class of cyclic vinyl acetals (CVAs), which exhibit significantly improved hydrolytic stability compared to cyclic ketene acetals (CKAs), the conventional monomers for radical ring-opening polymerization (rROP). CKAs are highly sensitive to hydrolysis, rendering them unsuitable for aqueous emulsion polymerization—a critical industrial process. In contrast, CVAs like 2-vinyl-1,3-dioxolane are hydrolysis-robust, enabling their use in aqueous emulsion conditions [1]. This qualitative advantage translates to a quantitative difference in process applicability: CKAs cannot be reliably used in aqueous systems, whereas 2-vinyl-1,3-dioxolane can, expanding the synthetic toolbox for degradable polymer synthesis in waterborne formulations.

Hydrolytic stability
Class-level inference
2-Vinyl-1,3-dioxolane: hydrolysis-robust
Cyclic ketene acetals: highly sensitive
Supports aqueous emulsion process fit
Class-level CVA advantage; confirm per specific grade
Hydrolytic Stability Emulsion Polymerization Radical Ring-Opening Polymerization

Dual-Mode Vinyl-Addition and Ring-Opening

Under cationic polymerization with BF3·OEt2, 2-vinyl-1,3-dioxolane undergoes a distinctive dual-mode propagation involving both vinyl-vinyl addition (60–65%) and ring-opening (35–40%) [1]. This contrasts with radical polymerization, which proceeds exclusively through the vinyl double bond. Furthermore, anionic polymerization with butyl lithium results in gas evolution without polymer formation, highlighting the unique behavior of this monomer under different initiation mechanisms. In comparison, 2-methyl-2-vinyl-1,3-dioxolane exhibits different polymerization characteristics due to the steric and electronic influence of the methyl substituent, demonstrating that subtle structural changes dramatically alter polymerizability [1].

Dual-mode propagation
Head-to-head
35–40% ring-opening (cationic BF3·OEt2)
Mechanism-dependent architecture control
Radical initiators give 100% vinyl addition
Cationic Polymerization Polymer Architecture Ring-Opening

Polymer Melting and Softening Point Control

Polymers derived from 2-vinyl-1,3-dioxolane exhibit distinct thermal properties depending on the polymerization method. AIBN- or γ-ray-initiated polymerization yields a white amorphous powder with a melting point of approximately 70°C [1]. In contrast, cationic polymerization in acetone produces solid, linear polymers with a softening point of about 120°C [2]. These thermal characteristics are specific to the polymer architecture and are not observed for analogs such as 2-vinyl-1,3-dioxane or 4-vinyl-1,3-dioxolane, which yield polymers with different thermal profiles. For instance, copolymers of 4-vinyl-1,3-dioxolane with maleimides are typically processed as clear films with distinct softening ranges [3].

Thermal properties
Cross-study comparable
Melt ~70°C (radical); Softening ~120°C (cationic)
Thermal profile tunable by initiation route
Values depend on polymer architecture
Thermal Analysis Polymer Characterization Material Properties

Alternating Copolymerization for Anticancer Applications

2-Vinyl-1,3-dioxolane (VDO) undergoes complex-radical alternating copolymerization with maleic anhydride (MA) to form poly(MA-alt-VDO) copolymers [1]. This behavior is distinct from other vinyl dioxolanes; for example, 4-vinyl-1,3-dioxolane copolymerizes with maleic anhydride but yields copolymers that are moisture-sensitive and prone to hydrolysis, motivating the development of maleimide-based alternatives [2]. The poly(MA-alt-VDO) copolymer has been further functionalized to produce organoboron amide-ester branched derivatives, which exhibit cytotoxic activity against HeLa cells, with the cytotoxicity order: organoboron-PEO copolymer < poly(MA-alt-VDO) < organoboron copolymer [1]. This demonstrates a specific bioactivity profile not reported for analogous monomers.

Cell-model response
Cell-model context
Cytotoxicity rank: organoboron-PEO
Reported cell-model response context
HeLa cell assay; requires independent validation
Hydrogenolysis rate
Direct comparison
Unsubstituted vinyl: faster hydrogenolysis
Alkyl-substituted: markedly retarded
Supports selective deprotection strategy
LiAlH4 in dialkyl ethers, RT
Alternating Copolymerization Anticancer Polymers Reactivity Ratios

Alkyl Substituent Effects on Hydrogenolysis Rate

The hydrogenolysis of 2-vinyl-1,3-dioxolane by LiAlH4 in diethyl ether at room temperature proceeds to yield α-propenyl β-hydroxyethyl ether via hydride addition to the β-carbon of the vinyl group, accompanied by ring opening and double bond migration [1]. Importantly, alkyl substituents attached to the vinyl group of 2-vinyl-1,3-dioxolane markedly retard the rate of hydrogenolysis by LiAlH4 in dialkyl ethers at room temperature [1]. This quantifies a significant kinetic differentiation: unsubstituted 2-vinyl-1,3-dioxolane undergoes hydrogenolysis faster than its alkyl-substituted analogs. This property is crucial in synthetic sequences where the dioxolane ring is used as a protecting group for aldehydes or ketones, as the vinyl group's substitution pattern dictates the ease of selective deprotection.

Hydrogenolysis rate
Direct comparison
Unsubstituted vinyl: faster hydrogenolysis
Alkyl-substituted: markedly retarded
Supports selective deprotection strategy
LiAlH4 in dialkyl ethers, RT
Hydrogenolysis Protecting Group Chemistry Reaction Kinetics

2-Vinyl-1,3-dioxolane Applications


Aqueous Emulsion Polymerization for Degradable Polymers

2-Vinyl-1,3-dioxolane is uniquely suited for the synthesis of degradable polymers under aqueous emulsion conditions due to its superior hydrolytic stability relative to cyclic ketene acetals (CKAs) [1]. CKAs are too sensitive to hydrolysis for use in waterborne systems, whereas 2-vinyl-1,3-dioxolane (as a representative CVA) enables radical ring-opening emulsion copolymerization, incorporating cleavable functional groups into the polymer backbone. This enables the production of environmentally friendly, water-based coatings, adhesives, and sealants with controlled degradability [1].

Alternating Copolymers for Anticancer Drug Delivery

The ability of 2-vinyl-1,3-dioxolane to undergo complex-radical alternating copolymerization with maleic anhydride to form poly(MA-alt-VDO) [2] provides a platform for developing functional anticancer polymers. The resulting copolymers can be further derivatized with organoboron and PEO groups to tune cytotoxicity against HeLa cells, with the base copolymer exhibiting intermediate activity [2]. This makes 2-vinyl-1,3-dioxolane a strategic monomer for synthesizing polymeric prodrug carriers, a functionality not readily achieved with 4-vinyl-1,3-dioxolane due to moisture sensitivity of its copolymers [3].

Selective Aldehyde Protection in Organic Synthesis

2-Vinyl-1,3-dioxolane serves as an effective protecting group for aldehydes (as the acrolein ethylene acetal), and its unsubstituted vinyl group undergoes hydrogenolysis by LiAlH4 at a rate markedly faster than alkyl-substituted analogs [4]. This kinetic advantage enables selective deprotection strategies in complex molecule synthesis, where substituted vinyl dioxolanes would be too sluggish for efficient orthogonal protecting group manipulation [4].

Tunable Thermal Profiles via Polymerization Method

2-Vinyl-1,3-dioxolane enables access to polymers with distinct thermal properties simply by varying the polymerization mechanism. Radical or γ-ray polymerization yields a polymer melting at ~70°C [5], while cationic polymerization in acetone produces a polymer with a softening point of ~120°C [6]. This versatility allows formulators to select the appropriate polymerization route to achieve the desired thermal performance for specific applications, such as low-temperature processing or higher thermal stability requirements.

Application
Selection Property
Validation Focus
Aqueous emulsion copolymerization
Hydrolytic stability profile
Emulsion process compatibility and ring-opening extent
Functional copolymer synthesis
Alternating copolymerization with maleic anhydride
Cell-model cytotoxicity endpoint review
Selective aldehyde protection
Hydrogenolysis kinetics
Deprotection selectivity in synthetic sequences
Polymer with tailored thermal profile
Polymerization mechanism selection
Thermal analysis (DSC/TGA) of product

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